molecular formula C16H14F3NO2S B2669538 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034436-98-9

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Katalognummer B2669538
CAS-Nummer: 2034436-98-9
Molekulargewicht: 341.35
InChI-Schlüssel: DUSLCDYCCVRSCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TFB-TA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is characterized by its unique chemical structure, which has led to its use in a range of scientific studies. In

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents, similar in structure to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, have been synthesized and evaluated for oral antiarrhythmic activity. A notable compound in this group, flecainide acetate, demonstrated significant antiarrhythmic effects in animal models and was chosen for clinical trials (Banitt et al., 1977).

Anticancer Potential

Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to this compound, demonstrated significant anticancer activity against various cancer cell lines. These compounds showed greater efficacy compared to the reference drug etoposide in some cases (Ravinaik et al., 2021).

HDAC Inhibition for Cancer Treatment

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a molecule with a similar benzamide group, has been identified as a selective histone deacetylase (HDAC) inhibitor. It inhibits HDACs 1-3 and 11, showing promise as an anticancer drug due to its significant antitumor activity both in vitro and in vivo (Zhou et al., 2008).

Celecoxib Derivatives for Various Therapeutic Activities

Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, related in structure to this compound, displayed significant therapeutic potential without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Enzyme Inhibition Studies

N-(3-Hydroxyphenyl) benzamide and its derivatives were synthesized and subjected to enzyme inhibition activity tests against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These studies help in understanding the potential therapeutic applications of similar benzamide compounds (Abbasi et al., 2014).

Antitubercular Activity

A study on 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives showed promising in vitro anti-tubercular activity. These compounds, structurally related to this compound, were non-cytotoxic and showed potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Eigenschaften

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c1-10(21)14-7-6-11(23-14)8-9-20-15(22)12-4-2-3-5-13(12)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLCDYCCVRSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.